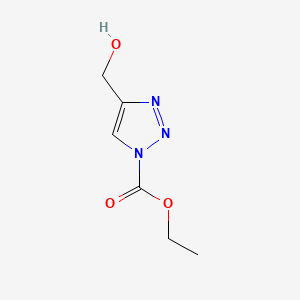![molecular formula C13H19N5O11S B566544 (3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid CAS No. 108065-95-8](/img/structure/B566544.png)
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid is a monobactam antibiotic isolated from the culture filtrate of Cytophaga johnsonae PB-5266. It exhibits weak antibacterial activity against a sensitive mutant of Escherichia coli to beta-lactam antibiotics. The molecular formula of PB-5266B is C13H19N5O11S, and it has a molecular weight of 453.38.
準備方法
Synthetic Routes and Reaction Conditions
PB-5266B is synthesized through fermentation processes involving Cytophaga johnsonae PB-5266. The fermentation broth is subjected to various types of column chromatography and preparative reverse-phase high-performance liquid chromatography (HPLC) to isolate PB-5266B.
Industrial Production Methods
The industrial production of PB-5266B involves large-scale fermentation of Cytophaga johnsonae PB-5266, followed by extraction and purification using advanced chromatographic techniques.
化学反応の分析
Types of Reactions
PB-5266B undergoes several types of chemical reactions, including:
Oxidation: PB-5266B can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert PB-5266B into its reduced forms.
Substitution: Substitution reactions can occur at various functional groups within the PB-5266B molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving PB-5266B include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of PB-5266B, which may exhibit different biological activities .
科学的研究の応用
PB-5266B has several scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactions of monobactam antibiotics.
Biology: Employed in research to understand the interactions between antibiotics and bacterial cells.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by beta-lactam-sensitive mutants.
Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance mechanisms
作用機序
PB-5266B exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .
類似化合物との比較
PB-5266B is unique among monobactam antibiotics due to its specific structure and weak antibacterial activity against beta-lactam-sensitive Escherichia coli mutants. Similar compounds include:
Aztreonam: Another monobactam antibiotic with a broader spectrum of activity.
Tigemonam: A monobactam antibiotic with activity against Gram-negative bacteria.
Carumonam: A monobactam antibiotic with a similar mechanism of action but different spectrum of activity
PB-5266B stands out due to its unique chemical structure, which includes a dehydroasparagine residue, and its specific activity profile.
特性
CAS番号 |
108065-95-8 |
|---|---|
分子式 |
C13H19N5O11S |
分子量 |
453.379 |
IUPAC名 |
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C13H19N5O11S/c14-9(22)1-5(10(23)16-6-2-18(13(6)26)30(27,28)29)15-11(24)7(3-19)17-12(25)8(21)4-20/h1,6-8,19-21H,2-4H2,(H2,14,22)(H,15,24)(H,16,23)(H,17,25)(H,27,28,29)/b5-1+/t6-,7-,8+/m1/s1 |
InChIキー |
WTKJMGUBCARKJM-RHXHYQRSSA-N |
SMILES |
C1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pyrido[2,3-f][1,4]oxazepine](/img/structure/B566470.png)








